molecular formula C8H15N3O B13632691 1-(3-methoxypropyl)-5-methyl-1H-pyrazol-3-amine

1-(3-methoxypropyl)-5-methyl-1H-pyrazol-3-amine

Katalognummer: B13632691
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: XYJROABTLJJABU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methoxypropyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methoxypropyl group and a methyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Vorbereitungsmethoden

The synthesis of 1-(3-methoxypropyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypropylamine and 5-methyl-1H-pyrazole.

    Reaction Conditions: The reaction involves the alkylation of 5-methyl-1H-pyrazole with 3-methoxypropylamine under controlled conditions. This can be achieved using a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of 3-methoxypropylamine.

    Industrial Production: For large-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Analyse Chemischer Reaktionen

1-(3-Methoxypropyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxypropyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: In the industrial sector, it is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(3-methoxypropyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit specific enzymes involved in inflammation or cancer progression.

    Pathways: By interacting with these targets, the compound can modulate various signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-Methoxypropyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds to highlight its uniqueness:

Eigenschaften

Molekularformel

C8H15N3O

Molekulargewicht

169.22 g/mol

IUPAC-Name

1-(3-methoxypropyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C8H15N3O/c1-7-6-8(9)10-11(7)4-3-5-12-2/h6H,3-5H2,1-2H3,(H2,9,10)

InChI-Schlüssel

XYJROABTLJJABU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1CCCOC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.